isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate
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Overview
Description
isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a difluoromethylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Attachment of the difluoromethylthio group: This can be done using thiolation reactions with difluoromethylthiolating agents.
Esterification: The final step involves esterification to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The furan ring and the difluoromethylthio group can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and the difluoromethylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorine-substituted phenyl group.
Ketamine: Shares a similar core structure but lacks the difluoromethylthio group.
Uniqueness
isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate is unique due to the combination of its cyano group, furan ring, and difluoromethylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-11(2)23-17(22)13(10-21)9-14-5-8-16(24-14)12-3-6-15(7-4-12)25-18(19)20/h3-9,11,18H,1-2H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGQIWKQWDTJC-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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